
Kribb11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
KRIBB11 se sintetiza a través de una serie de reacciones químicas que involucran derivados de indazol y piridinaLas condiciones de reacción a menudo incluyen el uso de ácidos y bases fuertes, así como controles específicos de temperatura y presión para asegurar el rendimiento deseado del producto . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
KRIBB11 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El grupo nitro en this compound puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: this compound puede experimentar reacciones de sustitución en las que los grupos funcionales en los anillos de indazol o piridina se reemplazan con otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y catalizadores.
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Inhibition of HSF1 : KRIBB11 binds to HSF1, preventing its activation and subsequent transcription of target genes involved in stress responses and tumor growth .
- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial bioenergetics and activating apoptotic pathways .
- Microglial Modulation : In neuroinflammation contexts, this compound promotes microglial process elongation, which is associated with reduced neuroinflammatory responses. This effect is mediated through the activation of protein kinase B (Akt) pathways .
Cancer Therapy
This compound has been extensively studied for its anti-cancer properties. The following table summarizes key findings from research on its effects on various cancer types:
Neuroinflammation
This compound's potential in treating neuroinflammatory conditions has been highlighted in several studies:
- Microglial Activation : this compound treatment reduces the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), both markers of neuroinflammation. By inhibiting the binding of nuclear factor-κB (NF-κB) to iNOS gene promoters, this compound effectively diminishes neuroinflammatory responses .
- Behavioral Outcomes : Animal studies indicate that this compound can alleviate depression-like behaviors associated with neuroinflammation by promoting microglial process elongation, which is inversely correlated with inflammatory phenotypes .
Case Study 1: Glioblastoma Treatment
In a study involving A172 glioblastoma cells, this compound was administered at varying concentrations. The results demonstrated a significant reduction in cell viability and increased apoptosis markers such as cleaved poly(ADP-ribose) polymerase (PARP). This study underscores the efficacy of this compound in targeting aggressive brain tumors .
Case Study 2: Neuroinflammatory Response
Research involving lipopolysaccharide (LPS)-stimulated primary cultured microglia revealed that this compound not only inhibited pro-inflammatory mediator production but also induced significant morphological changes in microglia indicative of a less activated state. These findings suggest a dual role for this compound in both modulating inflammation and promoting neuronal health .
Mecanismo De Acción
KRIBB11 ejerce sus efectos inhibiendo la función del factor 1 de choque térmico (HSF1). HSF1 es un factor de transcripción que regula la expresión de las proteínas de choque térmico, que están involucradas en la protección de las células del estrés. This compound bloquea el reclutamiento del factor b de elongación de la transcripción positiva (p-TEFb) al promotor hsp70, inhibiendo así la síntesis de HSP70 y otras proteínas de choque térmico. Esta inhibición conduce al arresto del crecimiento y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
KRIBB11 es único en su inhibición específica de HSF1. Los compuestos similares que se dirigen a las proteínas de choque térmico incluyen:
Quercetina: Un flavonoide natural que inhibe la síntesis de HSP70.
Geldanamicina: Un antibiótico que inhibe la función de HSP90.
17-AAG (17-alilamino-17-desmetoxigeldanamicina): Un derivado de la geldanamicina que también se dirige a HSP90. En comparación con estos compuestos, this compound se dirige específicamente a HSF1, lo que lo convierte en una herramienta valiosa para estudiar la regulación de las proteínas de choque térmico y su papel en el cáncer.
Actividad Biológica
KRIBB11, chemically known as N(2)-(1H-indazole-5-yl)-N(6)-methyl-3-nitropyridine-2,6-diamine, is a compound that has garnered attention for its multifaceted biological activities, particularly in the context of neuroinflammation and cancer therapy. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Inhibition of Heat Shock Factor 1 (HSF1)
This compound primarily functions as an inhibitor of Heat Shock Factor 1 (HSF1), a critical regulator of heat shock proteins (HSPs) involved in cellular stress responses. By inhibiting HSF1, this compound disrupts the synthesis of HSP70 and HSP27, leading to apoptosis in cancer cells. The compound binds to HSF1 and impairs the recruitment of positive transcription elongation factor b (p-TEFb) to the HSP70 promoter, effectively reducing HSP expression .
Table 1: Effects of this compound on Heat Shock Proteins
Protein | Effect of this compound | Mechanism |
---|---|---|
HSP70 | Decreased expression | Inhibition of HSF1 recruitment |
HSP27 | Decreased expression | Inhibition of HSF1 recruitment |
Neuroinflammatory Response
This compound has shown promise in modulating neuroinflammation by promoting microglial process elongation. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound pretreatment prevented the shortening of microglial processes and reduced the production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), markers associated with neuroinflammatory responses . The compound's effects are mediated through the Akt signaling pathway, indicating that its pro-elongation effect on microglia is Akt-dependent.
Case Study: Neuroinflammation in Mice
In a controlled study, mice treated with this compound at a dosage of 5 mg/kg for five days exhibited significant reductions in LPS-induced inflammatory responses and depression-like behaviors compared to control groups. The results suggest that this compound may serve as a therapeutic agent for conditions characterized by neuroinflammation .
Induction of Apoptosis in Cancer Cells
This compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines, including glioblastoma cells (A172). The compound accelerates MCL-1 degradation through the stabilization of MULE (MCL-1 ubiquitin ligase), leading to increased cell death. In vitro studies indicated that treatment with this compound resulted in significant growth arrest and apoptosis, as evidenced by markers such as cleaved poly(ADP-ribose) polymerase (c-PARP) .
Table 2: Apoptotic Effects of this compound on A172 Cells
Concentration (μM) | Cell Viability (%) | c-PARP Levels |
---|---|---|
0 | 100 | Baseline |
2.5 | 75 | Increased |
5 | 50 | Significantly Increased |
Implications for Cancer Therapy
The ability of this compound to inhibit tumor growth has been validated in vivo. For instance, intraperitoneal administration at a dose of 50 mg/kg resulted in a significant reduction in tumor size without adverse effects on body weight. This highlights its potential as a therapeutic agent targeting HSF1 in cancer treatment .
Q & A
Basic Research Questions
Q. What is the primary mechanism of KRIBB11 in inducing apoptosis in cancer cells, and how is this validated experimentally?
- Mechanism : this compound inhibits Heat Shock Factor 1 (HSF1), blocking its interaction with p-TEFb and suppressing HSP70 transcription. This disrupts proteostasis, leading to apoptosis via MULE-dependent degradation of MCL-1 .
- Experimental Validation :
-
Western Blotting : Monitor c-PARP (apoptosis marker) and MCL-1 degradation (e.g., 60% increase in c-PARP at 10 µM in glioblastoma cells) .
-
HSF1 Activity Assays : Measure HSF1-DNA binding via chromatin immunoprecipitation (ChIP) to confirm transcriptional inhibition .
-
Control Experiments : Use HSF1 siRNA or other HSF1 inhibitors to compare effects .
Parameter Observation at 10 µM this compound Reference Cell Viability ~40% reduction Clonogenicity ~70% reduction c-PARP Expression ~80% increase
Q. What are the recommended concentrations of this compound for in vitro studies, and how are these optimized?
- Dose Range : 2.5–10 µM, with IC50 values between 3–8 µM in cancer cell lines (e.g., HCT-116, A172 glioblastoma) .
- Optimization Steps :
Dose-Response Curves : Test viability at 0–20 µM to identify IC50.
Time-Course Analysis : Assess effects at 24–72 hours to determine optimal exposure .
Solubility Controls : Use DMSO as a vehicle control (≤0.1% v/v) to avoid solvent toxicity .
Q. Which assays are critical for evaluating this compound’s efficacy in preclinical models?
- Core Assays :
- MTT/XTT Assays : Quantify cell viability .
- Colony Formation Assays : Measure long-term proliferative inhibition (e.g., 30% clonogenicity at 10 µM) .
- Flow Cytometry : Detect apoptotic cells via Annexin V/PI staining.
- Secondary Validation :
- qPCR/RNA-Seq : Validate HSP70 and downstream target suppression .
- Xenograft Models : Monitor tumor growth inhibition in vivo (e.g., HCT-116 xenografts) .
Advanced Research Questions
Q. How can researchers address potential off-target effects of this compound in experimental designs?
- Strategies :
- Kinase Profiling : Test selectivity against unrelated kinases (e.g., NF-κB, TNF-α pathways) to rule out off-target interactions .
- Rescue Experiments : Overexpress HSF1 or HSP70 to confirm phenotype reversal .
- CRISPR/Cas9 Knockouts : Use HSF1-KO cell lines to isolate this compound-specific effects.
Q. What methodologies resolve contradictions in this compound’s concentration-dependent effects across cell lines?
- Approaches :
- Cell-Type-Specific Profiling : Compare HSF1 expression levels (e.g., Western blotting) to correlate sensitivity .
- Combinatorial Screens : Pair this compound with proteasome inhibitors (e.g., bortezomib) to assess synergy in resistant lines.
- Metabolomic Analysis : Identify differential metabolic adaptations (e.g., ATP depletion) influencing efficacy .
Q. How can this compound be integrated into combination therapy studies to enhance anticancer efficacy?
- Methodological Framework :
Sequential vs. Concurrent Dosing : Test timing effects (e.g., this compound pre-treatment followed by chemotherapy).
Synergy Analysis : Calculate combination indices (CI) using Chou-Talalay or Bliss independence models .
In Vivo Validation : Use orthotopic models to evaluate toxicity and efficacy (e.g., reduced HSP70 in tumor microenvironments) .
Q. Methodological Best Practices
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses .
- Data Reproducibility : Document detailed protocols for dose preparation, cell culture conditions, and assay endpoints per guidelines .
- Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo work .
Propiedades
IUPAC Name |
2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJEQIMIJJCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.